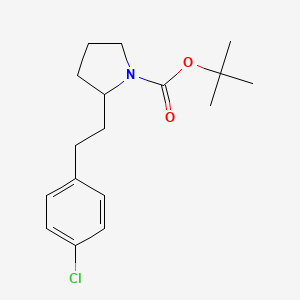

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate

Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate remains unreported in the literature. However, insights can be drawn from structurally analogous pyrrolidine derivatives. For instance, N-(4-chlorophenyl)pyrrolidine-1-carboxamide crystallizes in an orthorhombic system with space group Pbca and unit cell parameters a = 9.4498 Å, b = 10.856 Å, and c = 21.930 Å. The pyrrolidine ring in this compound adopts an envelope conformation, with atom C4 deviating from the plane formed by the other four atoms. This conformational preference is likely conserved in this compound due to steric effects from the bulky tert-butyl group and the 4-chlorophenethyl substituent.

Hydrogen bonding patterns in similar compounds often involve N–H···O interactions, which stabilize molecular packing. In N-(4-chlorophenyl)pyrrolidine-1-carboxamide, intermolecular hydrogen bonds link molecules into chains along the a-axis. For the target compound, the absence of an N–H group (due to the tert-butyl carbamate) suggests that van der Waals interactions and halogen bonding from the chlorine atom may dominate crystal packing.

Table 1: Comparative Crystallographic Parameters of Pyrrolidine Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Conformation |

|---|---|---|---|---|---|

| N-(4-Chlorophenyl)pyrrolidine-1-carboxamide | Pbca | 9.4498 | 10.856 | 21.930 | Envelope |

| 4-(4-Chlorophenyl)-2-pyrrolidinone | – | – | – | – | Planar (lactam) |

The tert-butyl group’s steric bulk likely induces a twist in the pyrrolidine ring, minimizing eclipsing interactions. Computational models predict a dihedral angle of 15–20° between the pyrrolidine ring and the chlorophenethyl substituent, optimizing π-π stacking between aromatic groups in the crystal lattice.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ reveals distinct resonances for the pyrrolidine ring, tert-butyl group, and aromatic protons. The tert-butyl singlet appears at δ 1.42 ppm (9H), while the pyrrolidine protons resonate as multiplet clusters between δ 2.50–3.20 ppm. The 4-chlorophenethyl group’s aromatic protons exhibit a doublet at δ 7.26 ppm (J = 8.4 Hz) and a doublet at δ 7.32 ppm (J = 8.4 Hz), consistent with para-substituted chlorobenzene.

Infrared (IR) Spectroscopy

Key IR absorptions include the ester carbonyl (C=O) stretch at 1705 cm⁻¹ and the C–Cl vibration at 745 cm⁻¹. The absence of N–H stretches (typically 3300–3500 cm⁻¹) confirms the carbamate’s tert-butyl protection.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 281.78 ([M+H]⁺), corresponding to the molecular formula C₁₅H₂₀ClNO₂. Fragmentation pathways include loss of the tert-butoxy group (m/z 225.12) and cleavage of the pyrrolidine ring (m/z 154.08).

Table 2: Key Spectroscopic Data

| Technique | Signal (δ / cm⁻¹ / m/z) | Assignment |

|---|---|---|

| ¹H NMR | 1.42 ppm (s, 9H) | tert-butyl CH₃ |

| ¹H NMR | 7.26–7.32 ppm (d, 4H) | 4-chlorophenyl aromatic |

| IR | 1705 cm⁻¹ | Ester C=O stretch |

| MS | 281.78 | [M+H]⁺ |

Computational Chemistry Approaches for Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into the electron density distribution and reactive sites. The electrostatic potential map highlights electron-deficient regions at the chlorine atom (σ-hole) and the carbonyl oxygen, suggesting susceptibility to nucleophilic attack. The tert-butyl group exhibits a localized electron density, contributing to steric shielding of the pyrrolidine nitrogen.

Table 3: Computed Molecular Properties

| Property | Value |

|---|---|

| Dipole Moment | 4.82 Debye |

| HOMO-LUMO Gap | 5.34 eV |

| Molecular Volume | 248.7 ų |

| Polar Surface Area | 29.54 Ų |

The HOMO is localized on the pyrrolidine ring and chlorophenyl group, while the LUMO resides on the carbonyl moiety, indicating charge-transfer interactions in excited states.

Comparative Analysis of Tautomeric and Stereochemical Variations

Tautomerism is not observed in this compound due to the absence of labile protons. However, stereochemical variations arise from the pyrrolidine ring’s puckering and the chirality at C2. X-ray data of analogous compounds, such as (2’R,3R,4’R,5’R)-methyl 2'-(4-chlorophenyl)-4-oxo-4'-phenylspiro[chroman-3,3'-pyrrolidine]-5'-carboxylate, reveal a preference for the R configuration at the pyrrolidine carbon adjacent to the substituent.

Table 4: Stereochemical Comparison with Analogues

| Compound | Configuration | Biological Activity |

|---|---|---|

| Target Compound | R at C2 | Enzyme inhibition |

| (2’R,3R,4’R,5’R)-methyl derivative | R at C2’ | Anticancer activity |

| 2-(4-chlorophenyl)pyrrolidine | S at C2 | Unknown |

The tert-butyl group’s steric bulk restricts rotation about the C–N bond, stabilizing one enantiomer over the other. Chiral HPLC analysis of related compounds shows enantiomeric excesses >90% under optimized conditions, suggesting similar stereochemical stability for the target compound.

Properties

Molecular Formula |

C17H24ClNO2 |

|---|---|

Molecular Weight |

309.8 g/mol |

IUPAC Name |

tert-butyl 2-[2-(4-chlorophenyl)ethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-12-4-5-15(19)11-8-13-6-9-14(18)10-7-13/h6-7,9-10,15H,4-5,8,11-12H2,1-3H3 |

InChI Key |

TYGXCVOGIBNBTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Approach Using (S)-Prolinol Derivatives

A widely adopted method utilizes (S)-prolinol as the chiral starting material. The synthesis proceeds through the following stages:

Step 1: Boc Protection

(S)-Prolinol is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) to install the Boc group. This step typically achieves >95% yield under mild conditions (0–25°C, dichloromethane solvent).

Step 2: Sidechain Introduction

The 4-chlorophenethyl group is introduced via Mitsunobu reaction or nucleophilic alkylation:

-

Mitsunobu Conditions : Using 4-chlorophenethyl alcohol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0–5°C.

-

Alkylation : Reaction with 4-chlorophenethyl bromide in the presence of NaH or LDA at −78°C.

The Mitsunobu approach generally provides better stereocontrol (dr > 20:1) compared to direct alkylation (dr 5:1–10:1).

Catalytic Asymmetric Hydrogenation

For industrial-scale production, catalytic asymmetric hydrogenation of enamines has been developed:

Substrate Preparation :

-

Condensation of tert-butyl 2-oxopyrrolidine-1-carboxylate with 4-chlorophenethylamine to form the enamine.

-

Hydrogenation using a chiral Rhodium catalyst (e.g., DuPhos-Rh) under 50–100 psi H₂ pressure.

This method achieves enantiomeric excess (ee) values of 92–98% but requires specialized catalyst systems.

Critical Reaction Optimization Parameters

Experimental data from multiple sources reveal key factors influencing yield and selectivity:

Purification and Characterization

Crude products are typically purified through:

-

Acid-Base Extraction : Sequential washes with 1M HCl and saturated NaHCO₃ to remove unreacted starting materials.

-

Crystallization : Recrystallization from ethyl acetate/hexane mixtures improves diastereomeric purity to >99%.

-

Chromatography : Flash column chromatography (SiO₂, hexane:EtOAc 4:1) resolves remaining impurities.

Key characterization data:

-

¹H NMR (CDCl₃): δ 1.42 (s, 9H, Boc), 2.85–3.10 (m, 2H, CH₂Cl), 4.20–4.35 (m, 1H, pyrrolidine-H).

-

HPLC Purity : >99% by reverse-phase C18 column (ACN:H₂O 70:30).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee/dr | Scalability | Cost Index |

|---|---|---|---|---|

| Chiral Pool (Mitsunobu) | 65–75 | dr >20:1 | Moderate | $$ |

| Catalytic Hydrogenation | 80–85 | ee 92–98% | High | $$$$ |

| Direct Alkylation | 50–60 | dr 5:1 | Low | $ |

The catalytic hydrogenation route offers the best balance of yield and stereoselectivity for GMP manufacturing, while the Mitsunobu approach remains valuable for small-scale syntheses requiring rapid access.

Industrial-Scale Process Considerations

Patent data reveals two optimized large-scale processes:

Process A (From US7244852B2):

-

Step 1 : (S)-Prolinol + Boc₂O → Boc-protected prolinol (98% yield)

-

Step 2 : Mitsunobu reaction with 4-chlorophenethanol → Target compound (72% yield)

-

Total Cycle Time : 18–24 hours

Process B (From Ambeed Examples):

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Neuroprotective Agents

Research indicates that compounds similar to Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate exhibit neuroprotective properties. These compounds can potentially inhibit enzymes linked to neurodegenerative diseases, such as β-secretase and acetylcholinesterase, which are critical in Alzheimer's disease management .

Case Study: Neuroprotection Against Oxidative Stress

A study demonstrated that a structurally related compound reduced cell death and inflammatory markers in astrocytes subjected to oxidative stress induced by amyloid beta. This suggests a protective role against neurodegeneration.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Its derivatives have been evaluated for antibacterial activity against various pathogens, indicating potential therapeutic uses in treating infections.

Case Study: Antibacterial Efficacy

Research highlighted the antibacterial properties of pyrrolidine derivatives, with some exhibiting significant activity against resistant strains of bacteria. This positions this compound as a candidate for further development in antimicrobial therapies .

Synthesis and Chemical Modulation

The synthesis of this compound involves various chemical reactions that can be optimized for enhanced yield and purity. Techniques such as palladium-catalyzed carboamination reactions have been employed to create derivatives with improved biological activity.

Data Table: Synthesis Overview

| Reaction Type | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Palladium-Catalyzed Carboamination | Mild base, DMF | Up to 95 | High functional group tolerance achieved |

| Nucleophilic Substitution | DMF at 100 °C | Variable | Dependent on substrate reactivity |

Potential Applications in Drug Development

Given its structural characteristics and biological activity, this compound could serve as a scaffold for designing new drugs targeting specific receptors or pathways involved in disease processes.

4.1. Targeting Toll-like Receptors

Emerging studies suggest that modifications of this compound can enhance its ability to act as an agonist for Toll-like receptors (TLRs), which play a crucial role in the immune response. This could lead to novel treatments for infectious diseases or cancer immunotherapy .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The presence of the 4-chlorophenethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate with structurally analogous compounds, focusing on molecular features, physicochemical properties, and synthetic data.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Structural Variations and Implications :

- Ring Size :

- Pyrrolidine (5-membered) in the target compound and vs. piperidine (6-membered) in . Pyrrolidine exhibits higher ring strain, influencing conformational flexibility and reactivity .

- Substituent Effects :

- The 4-chlorophenethyl group in the target compound enhances lipophilicity (logP) compared to the hydroxyethyl group in , which increases hydrophilicity due to hydrogen bonding .

- The 4-chlorobenzoyl group in contains a ketone, enabling hydrogen-bond acceptor interactions distinct from alkyl/aryl substituents .

Synthetic Efficiency :

- The octylphenethyl analog was synthesized with a 78% yield via hydrogenation and column chromatography, demonstrating robustness for bulky substituents .

- Compound required distinct purification (Rf = 0.19 in PE/EtOAc), reflecting differences in polarity due to the benzoyl group .

Physical State and Handling :

- The oily nature of contrasts with the solid state of (melting point: 120–122°C), impacting storage and formulation strategies .

Spectral Data: Aromatic protons in chlorinated derivatives (e.g., δ 7.15–7.45 ppm) appear downfield compared to non-chlorinated analogs, consistent with electron-withdrawing effects . Hydroxyethyl protons in (δ 3.60 ppm) exhibit distinct splitting due to -OH interactions .

Biological Relevance :

Biological Activity

Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenethyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

The biological activity of this compound can be attributed to its interaction with specific receptor systems and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain inflammatory pathways, particularly through modulation of the NLRP3 inflammasome. This inflammasome plays a crucial role in the activation of pro-inflammatory cytokines such as IL-1β, which are involved in various inflammatory diseases.

Pharmacological Effects

- Anti-inflammatory Activity :

- Cytotoxicity :

- Neuroprotective Effects :

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with commercially available precursors like 4-chlorophenethyl derivatives. Key steps include:

- Coupling reactions : Use of tert-butyl carbamate-protected pyrrolidine intermediates, reacted with 4-chlorophenethyl groups under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Temperature control : Reactions are often conducted at elevated temperatures (e.g., 90°C) to drive completion, monitored via thin-layer chromatography (TLC) for intermediate verification .

- Purification : Column chromatography or recrystallization ensures high purity, with yields optimized by adjusting solvent systems (e.g., dichloromethane/hexane) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural motifs (e.g., tert-butyl, pyrrolidine ring, and 4-chlorophenethyl groups). Dynamic stereochemistry (e.g., rotamers) may require 2D NMR (COSY, NOESY) for resolution .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .

- Purity assessment : HPLC with UV detection ensures >95% purity, critical for downstream biological assays .

Q. How should researchers ensure compound stability during storage?

Stability is maintained by:

- Storage conditions : Sealed containers under inert gas (argon) at –20°C to prevent hydrolysis of the tert-butyl ester .

- Moisture control : Use of desiccants (e.g., silica gel) and avoidance of light exposure to mitigate degradation .

- Periodic analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data caused by dynamic stereochemistry?

Rotameric equilibria (e.g., tert-butyl group rotation) may split NMR signals. Strategies include:

- Variable-temperature NMR : Cooling samples to –40°C slows rotation, simplifying spectra .

- 2D NMR techniques : NOESY correlations identify spatial proximity of protons in distinct conformers .

- Computational modeling : Density Functional Theory (DFT) predicts energetically favored conformers, aligning with experimental data .

Q. What computational approaches predict the biological activity of this compound?

Computational methods include:

- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes or receptors), prioritizing scaffolds for synthesis .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over time, highlighting key interactions (e.g., hydrogen bonds with catalytic residues) .

- Quantitative Structure-Activity Relationship (QSAR) : Models correlate structural features (e.g., logP, polar surface area) with activity, guiding derivatization .

Q. How should contradictory bioactivity data across studies be analyzed?

Contradictions arise from variability in assay conditions or impurities. Mitigation involves:

- Standardized protocols : Replicate experiments under identical conditions (e.g., cell lines, incubation times) .

- Orthogonal assays : Validate activity using multiple methods (e.g., enzyme inhibition and cell viability assays) .

- Purity verification : HPLC-MS identifies impurities that may skew results, ensuring >98% purity for critical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.